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Compound of Interest

Compound Name: 2-Acetoxy-2'-chlorobenzophenone

Cat. No.: B1292222 Get Quote

Synthesis of 2-Acetoxy-2'-chlorobenzophenone:
An Application Note
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 2-Acetoxy-2'-
chlorobenzophenone, a valuable intermediate in pharmaceutical and organic synthesis. The

protocol outlines a two-step process commencing with the synthesis of 2-Hydroxy-2'-

chlorobenzophenone via a Fries rearrangement, followed by its acetylation to yield the final

product.

Experimental Protocols
The synthesis is divided into two primary stages: the formation of the hydroxybenzophenone

precursor and its subsequent acetylation.

Part 1: Synthesis of 2-Hydroxy-2'-chlorobenzophenone
via Fries Rearrangement
This procedure involves the initial formation of phenyl 2-chlorobenzoate followed by a Lewis

acid-catalyzed rearrangement to yield the desired 2-hydroxy-2'-chlorobenzophenone. The Fries

rearrangement can yield both ortho and para isomers; the reaction conditions outlined below

are optimized to favor the formation of the ortho product.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1292222?utm_src=pdf-interest
https://www.benchchem.com/product/b1292222?utm_src=pdf-body
https://www.benchchem.com/product/b1292222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1a: Synthesis of Phenyl 2-chlorobenzoate

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere

(e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in a suitable solvent such as

dichloromethane or pyridine.

Cool the solution to 0°C using an ice bath.

Slowly add 2-chlorobenzoyl chloride (1.1 equivalents) to the stirred solution.

If dichloromethane is used as the solvent, add a base such as triethylamine or pyridine (1.2

equivalents) to scavenge the HCl byproduct.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium

bicarbonate solution, and brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude phenyl 2-chlorobenzoate, which can be used in the next step without

further purification.

Step 1b: Fries Rearrangement to 2-Hydroxy-2'-chlorobenzophenone

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the crude phenyl 2-

chlorobenzoate (1.0 equivalent) in a suitable solvent, such as nitrobenzene or 1,2-

dichloroethane.

Cool the mixture to 0°C in an ice bath.

Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 2.0-3.0

equivalents), portion-wise to the stirred solution. The addition is exothermic and should be

done slowly to maintain the temperature.
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After the addition is complete, slowly warm the reaction mixture to a temperature that favors

the formation of the ortho isomer, typically in the range of 100-160°C. Higher temperatures

generally favor the ortho product.[1]

Maintain the reaction at this temperature for several hours, monitoring its progress by TLC or

HPLC.

Once the reaction is complete, cool the mixture to room temperature and then carefully pour

it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the

aluminum chloride complex.

Extract the product with an organic solvent like ethyl acetate.

Wash the organic layer with water and brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain pure 2-Hydroxy-2'-chlorobenzophenone.

Part 2: Synthesis of 2-Acetoxy-2'-chlorobenzophenone
This step involves the acetylation of the phenolic hydroxyl group of 2-Hydroxy-2'-

chlorobenzophenone.

Dissolve 2-Hydroxy-2'-chlorobenzophenone (1.0 equivalent) in a mixture of pyridine and

acetic anhydride.

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can

be monitored by TLC.

After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

Filter the solid product, wash it thoroughly with water to remove any remaining pyridine and

acetic acid.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford

pure 2-Acetoxy-2'-chlorobenzophenone.

Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-Acetoxy-2'-
chlorobenzophenone.

Parameter Value

Precursor 2-Hydroxy-2'-chlorobenzophenone

Molecular Formula C₁₃H₉ClO₂

Molecular Weight 232.66 g/mol

CAS Number 70288-96-9

Typical Yield (Fries) 60-75%

Melting Point Not readily available

Final Product 2-Acetoxy-2'-chlorobenzophenone

Molecular Formula C₁₅H₁₁ClO₃

Molecular Weight 274.70 g/mol

CAS Number Not readily available

Typical Yield (Acetylation) >90%

Melting Point To be determined experimentally

Mandatory Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
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Caption: Reaction scheme for the synthesis of 2-Acetoxy-2'-chlorobenzophenone.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1292222?utm_src=pdf-body-img
https://www.benchchem.com/product/b1292222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 1: Synthesis of 2-Hydroxy-2'-chlorobenzophenone

Part 2: Synthesis of 2-Acetoxy-2'-chlorobenzophenone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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